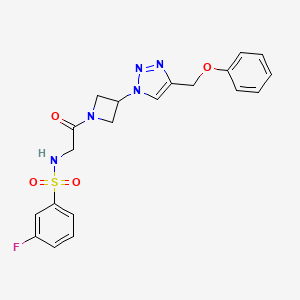![molecular formula C16H13F3N2O3 B2598337 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-29-5](/img/structure/B2598337.png)
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known as Nifedipine, is a calcium channel blocker used to treat hypertension and angina. It was first synthesized by Bayer in 1969 and is currently one of the most widely prescribed drugs for hypertension.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone and its derivatives have been explored for various synthetic applications in organic chemistry. For instance, the transformation of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group by SF4 highlights the chemical's utility in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceutical and agrochemical industries (Trofymchuk et al., 2015). Furthermore, the reductive cyclization of nitroarenes with 3-amino-1-propanols to afford quinolines involves the initial reduction of nitroarenes to anilines, demonstrating the compound's role in heterocyclic chemistry synthesis (Cho et al., 2002).
Catalysis and Reaction Mechanisms
Research on 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has also provided insights into catalytic processes and reaction mechanisms. Studies on ruthenium-catalyzed formation of quinolines from nitroarenes in the presence of tris(3-hydroxypropyl)amine highlight the essential role of tin(II) chloride in the formation of quinolines, offering a deeper understanding of catalytic cycles and the influence of catalysts in organic reactions (Cho et al., 2003).
Molecular and Electronic Properties
The compound and its related chemicals have been subject to studies focusing on their molecular and electronic properties. Spectroscopic investigations, including Fourier transform infrared (FT-IR) and Raman spectra analysis, provide valuable data on the vibrational, structural, and thermodynamic characteristics of such compounds. The investigation into the properties of 4-nitro-3-(trifluoromethyl)aniline, for example, contributes to the understanding of how substituent groups and their positions influence molecular and electronic structures (Saravanan et al., 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis of conducting liquid crystalline polymers based on poly(2-ethanol aniline) demonstrates the application of derivatives in creating novel materials with specific electrical properties. Such research not only expands the utility of these compounds in material science but also opens new avenues for the development of advanced materials with tailored properties (Hosseini et al., 2013).
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-6-13(7-5-12)20-9-8-15(22)11-2-1-3-14(10-11)21(23)24/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNPHXFPCGIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-29-5 |
Source


|
| Record name | 1-(3-NITROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)
![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)


![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)


